12-Aminododecanoic acid
Overview
Description
12-Aminododecanoic acid (AA) is a compound that has garnered attention due to its role as a corrosion inhibitor for carbon steel (CS) and as a building block for nylon-12, a widely used polymer. The compound is characterized by its long hydrocarbon chain and terminal amine group, which contribute to its physical and chemical properties .
Synthesis Analysis
The synthesis of 12-aminododecanoic acid has been explored through various routes. One notable method involves the use of vernolic acid as a starting material. The process includes the formation of 12-oxododecanoic acid oxime, followed by catalytic reduction to yield 12-aminododecanoic acid with high purity and yield . This synthesis route is significant as it provides a method to derive AA from a natural source, potentially offering a more sustainable approach to producing this industrially relevant chemical.
Molecular Structure Analysis
The molecular structure of AA is characterized by an amorphous self-assembled monolayer (SAM) when adsorbed onto carbon steel surfaces. This amorphous nature is attributed to the high heterogeneity of the CS surface and is confirmed by polarization modulation infrared reflection absorption spectroscopy measurements . The structure of AA is crucial for its function as a corrosion inhibitor, as the SAM forms a hydrophobic barrier that protects the metal surface.
Chemical Reactions Analysis
AA's chemical reactivity is highlighted in its ability to inhibit corrosion on carbon steel surfaces. It acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions. The formation of a surface-adsorbed AA monolayer is the primary mechanism by which it offers protection against corrosive agents . Additionally, AA's reactivity has been explored in the context of biocatalysis, where transaminases from Pseudomonas sp. strain AAC have been shown to catalyze the transfer of the ω-amine from AA to pyruvate, indicating its potential in the production of nylon and related polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of AA are closely linked to its effectiveness as a corrosion inhibitor. It exhibits a high inhibition efficiency, which can reach up to 98.8%, and its adsorption onto CS surfaces is described by the Langmuir adsorption isotherm. The standard Gibbs energy of adsorption has been calculated, indicating a spontaneous and reversible adsorption process . The flow of electrolyte can affect the performance of AA as a corrosion inhibitor, with its efficiency varying with different flow patterns and rates .
Scientific Research Applications
Corrosion Inhibition in Industrial Applications 12-Aminododecanoic acid has been identified as an effective corrosion inhibitor for carbon steel, particularly in environments with hydrochloric acid and CO2 saturation. Studies have shown that it acts as a mixed-type inhibitor, forming a self-assembled monolayer (SAM) on the steel surface, which provides a hydrophobic barrier against corrosion. This application is significant in industries where metal durability is crucial (Ghareba & Omanovic, 2010) (Ghareba & Omanovic, 2011).
Biosynthesis in Polymer Industry A notable application of ω-aminododecanoic acid, a derivative of 12-aminododecanoic acid, is its role as a monomer in the production of Nylon 12, a high-performance polymer. Recent advancements have enabled the biosynthesis of ω-aminododecanoic acid from renewable sources, making it an attractive option for eco-friendly polymer production. This has implications for sustainable manufacturing in the polymer industry (Ahsan et al., 2018).
Nanocomposite Development Research has shown that 12-aminododecanoic acid is useful in the development of nanocomposites, particularly those based on polyamide-12 (PA-12) and layered silicates. These materials have diverse applications in various industries due to their enhanced morphological and rheological properties. The ability to control the molar mass of PA-12 during the preparation of these nanocomposites opens up new possibilities in material science (Hoffmann et al., 2000).
Surface Modification for Biocompatibility 12-Aminododecanoic acid has been used to modify surfaces like stainless steel and ethylene-co-acrylic acid copolymers. This modification increases biocompatibility and alters surface properties like hydrophilicity and roughness, which is crucial in biomedical applications and material engineering (Luo et al., 2004) (Raman & Gawalt, 2007).
Biocatalysis in Microbial Biotechnology 12-Aminododecanoic acid plays a role in microbial biotechnology, particularly in the metabolic functions of certain Pseudomonas species. These bacteria use it as a nitrogen source and have enzymes capable of transforming it into useful compounds. This has implications for the production of nylons and related polymers, demonstrating the potential of biocatalysis in industrial processes (Wilding et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
12-aminododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZLIFKVPJDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25768-33-6 | |
Record name | 12-Aminododecanoic acid homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25768-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90883480 | |
Record name | 12-Aminododecanoic acid | |
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Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige powder; [Sigma-Aldrich MSDS] | |
Record name | 12-Aminododecanoic acid | |
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Product Name |
12-Aminododecanoic acid | |
CAS RN |
693-57-2 | |
Record name | 12-Aminododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 12-Aminododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 12-amino- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 12-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |
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Record name | 12-aminododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.687 | |
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Record name | 12-AMINODODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9042RP777G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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